molecular formula C24H22ClN3O2S2 B2843962 N-{2-[3-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}thiophene-2-carboxamide CAS No. 851715-15-6

N-{2-[3-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}thiophene-2-carboxamide

Cat. No.: B2843962
CAS No.: 851715-15-6
M. Wt: 484.03
InChI Key: GIBHKAJEHWCVCA-UHFFFAOYSA-N
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Description

N-{2-[3-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}thiophene-2-carboxamide is a synthetic organic compound of significant interest in advanced chemical and pharmacological research. This complex molecule is built around a 1H-indole core, a privileged structure in medicinal chemistry frequently associated with biological activity . The indole nucleus is further functionalized at multiple sites: a sulfanyl linker connects it to a (3-chloro-4-methylphenyl)carbamoyl group, while an ethyl chain tethers it to a thiophene-2-carboxamide unit . The presence of these distinct moieties—indole, thiophene, and a substituted aniline—suggests potential for versatile interaction with biological targets. Researchers may investigate this compound as a key intermediate in the synthesis of more complex molecular architectures or as a candidate for in vitro screening against various enzyme and receptor families. Its structural features are reminiscent of compounds investigated for a range of activities, making it a valuable asset for probe discovery and structure-activity relationship (SAR) studies in drug discovery pipelines. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O2S2/c1-16-8-9-17(13-19(16)25)27-23(29)15-32-22-14-28(20-6-3-2-5-18(20)22)11-10-26-24(30)21-7-4-12-31-21/h2-9,12-14H,10-11,15H2,1H3,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBHKAJEHWCVCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CS4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}thiophene-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the synthesis of the indole derivative, followed by the introduction of the thiophene ring and the carboxamide group. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and methyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can lead to various substituted analogs of the original compound.

Scientific Research Applications

N-{2-[3-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}thiophene-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can serve as a probe for investigating biological pathways and interactions.

    Medicine: The compound has potential therapeutic applications, including as an anticancer or antimicrobial agent.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[3-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it could inhibit the activity of certain kinases or disrupt protein-protein interactions, leading to therapeutic effects.

Comparison with Similar Compounds

2-(4-Methylphenylimino)-N-(2-Chlorophenyl)-5-Isopropyl-4-Methyl Thiophene-3-Carboxamide ()

  • Structure: Features a thiophene-3-carboxamide core with imino and chlorophenyl substituents.
  • Key Differences :
    • Lacks the indole moiety and sulfanyl bridge present in the target compound.
    • Substituted with isopropyl and methyl groups, which may reduce steric hindrance compared to the target’s chloro-methylphenyl group.
  • Activity : Demonstrated enhanced antimicrobial activity compared to parent thiophene, suggesting that carboxamide substitution improves efficacy .

Methyl 3-((Cyclohexylamino)carbonylamino)thiophene-2-carboxylate (: 544701-60-2)

  • Structure : Thiophene-2-carboxylate ester with a urea-like substituent.
  • Cyclohexyl group increases hydrophobicity but may limit solubility.
  • Activity: Not explicitly reported, but urea derivatives often exhibit kinase inhibition or antiviral properties.

Indole and Sulfanyl-Linked Analogs

N-[5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide (: 392300-55-9)

  • Structure : Combines a thiadiazole ring with a dihydroindole group linked via sulfanyl.
  • Key Differences: Thiadiazole replaces thiophene, altering electronic properties.
  • Activity : Thiadiazoles are associated with anticancer and antimicrobial effects, but specific data are unavailable.

5-(2-Chlorophenyl)-N-(3-Methoxyphenyl)furan-2-carboxamide (: 618400-00-3)

  • Structure : Furan carboxamide with chlorophenyl and methoxyphenyl substituents.
  • Key Differences :
    • Furan instead of thiophene reduces sulfur-mediated interactions.
    • Methoxy group enhances electron-donating effects compared to the target’s chloro-methyl group.
  • Activity : Furans are less metabolically stable than thiophenes, which may limit therapeutic utility.

Data Table: Structural and Functional Comparison

Compound Name (Reference) Core Structure Key Substituents Bioactivity Notes
Target Compound Thiophene-Indole 3-Chloro-4-methylphenyl, sulfanyl bridge Hypothesized antimicrobial/antifungal
2-(4-Methylphenylimino)-N-(2-Chlorophenyl)-... Thiophene-3-carboxamide Imino, isopropyl, methyl Confirmed antimicrobial
392300-55-9 () Thiadiazole-Indole Dihydroindole, acetamide Potential anticancer
618400-00-3 () Furan carboxamide Chlorophenyl, methoxyphenyl Limited stability

Key Research Findings

  • Role of Halogen Substituents : The 3-chloro group in the target compound likely enhances binding to microbial targets via halogen bonds, a feature shared with ’s chlorophenyl derivative .
  • Sulfanyl Bridge : This linkage may improve metabolic stability compared to esters or ethers in analogs like 544701-60-2 .
  • Indole vs. Thiadiazole/Furan: Indole’s aromaticity and planar structure may confer superior receptor affinity compared to non-aromatic or less polar heterocycles .

Q & A

Q. Intermediate characterization :

  • NMR spectroscopy : Confirm regioselectivity of indole substitution (e.g., ¹H NMR shifts at δ 7.2–7.8 ppm for aromatic protons) .
  • Mass spectrometry : Validate molecular weights (e.g., HRMS for intermediates like the sulfanyl-indole precursor) .

How can researchers resolve contradictions in reported biological activity data?

Advanced Research Question
Discrepancies in bioactivity (e.g., IC₅₀ variations in kinase inhibition assays) may arise from:

  • Structural isomerism : Use 2D NMR (COSY, NOESY) to confirm the configuration of the sulfanyl linkage and carbamoyl group .
  • Purity differences : Employ HPLC-MS to rule out impurities (>98% purity required for reliable assays) .
  • Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays) and compare with structurally related compounds (e.g., thiophene-sulfonamide analogs from ) .

What methodologies are recommended for optimizing reaction yields in large-scale synthesis?

Advanced Research Question
Yield optimization strategies include:

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require switching to THF for alkylation steps to reduce side reactions .
  • Catalyst selection : Pd-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in thiophene-amide conjugation .
  • Temperature control : Maintain ≤0°C during sulfanyl group activation to prevent disulfide formation .

Basic Research Question

  • ¹H/¹³C NMR : Assign peaks for the indole NH (δ 10.2 ppm), thiophene protons (δ 6.8–7.5 ppm), and carbamoyl carbonyl (δ 168–170 ppm) .
  • IR spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and sulfanyl S-H absence (indicative of successful coupling) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., indole-thiophene spatial arrangement) .

How should researchers design experiments to evaluate this compound’s pharmacokinetic (PK) properties?

Advanced Research Question

  • In vitro assays :
    • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
    • Plasma protein binding : Use equilibrium dialysis to measure free fraction .
  • In silico modeling : Predict logP and permeability using software like Schrödinger’s QikProp, referencing similar thiophene-carboxamides in .

What strategies mitigate spectral data contradictions during structural elucidation?

Advanced Research Question

  • Orthogonal techniques : Combine NMR with high-resolution mass spectrometry (HRMS) to distinguish between isobaric species .
  • Dynamic NMR : Resolve conformational exchange broadening by acquiring spectra at varying temperatures (e.g., 25°C vs. 50°C) .
  • Computational validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., using Gaussian 09) .

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